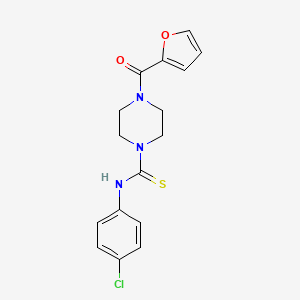

N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide (C₁₆H₁₅ClN₃O₂S; molecular weight 349.85 g/mol) features three distinct functional domains: a piperazine bicyclic framework, a furan-2-carbonyl group, and a 4-chlorophenyl carbothioamide substituent. The piperazine ring adopts a chair conformation in its lowest-energy state, with the nitrogen atoms at positions 1 and 4 serving as attachment points for the carbonyl and carbothioamide groups, respectively.

The furan-2-carbonyl moiety introduces an aromatic heterocycle with conjugated π-electrons, contributing to the compound's electronic polarization. The carbonyl group (C=O) adjacent to the furan ring creates a planar region with partial positive charge density on the carbonyl carbon, enabling nucleophilic interactions. In contrast, the carbothioamide group (N-C(=S)-NH-Ar) provides a thioamide sulfur atom with lone pairs capable of acting as a hydrogen bond acceptor, while the NH group serves as a hydrogen bond donor. The 4-chlorophenyl substituent contributes steric bulk and electronegativity, with the chlorine atom inducing a dipole moment that influences solubility and intermolecular interactions.

| Functional Group | Role in Molecular Architecture |

|---|---|

| Piperazine ring | Provides structural rigidity and sites for functional group attachment |

| Furan-2-carbonyl | Introduces aromatic |

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c17-12-3-5-13(6-4-12)18-16(23)20-9-7-19(8-10-20)15(21)14-2-1-11-22-14/h1-6,11H,7-10H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZSWJHRQDXOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine core: Starting with piperazine, the compound can be functionalized at the nitrogen atoms.

Introduction of the furan-2-carbonyl group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.

Attachment of the 4-chlorophenyl group: This step might involve nucleophilic substitution reactions.

Formation of the carbothioamide moiety: This can be done by reacting the intermediate with thiocarbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbothioamide group can be reduced to form amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furanones or other oxidized derivatives.

Reduction: Amines or reduced carbothioamide derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent due to its pharmacological properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Analog 1 : N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide (CAS: Not specified)

- Structure : Replaces the furan-2-carbonyl group with a benzodioxine-carbonyl moiety.

- Synthesis : Synthesized via reaction of 1-(1,4-benzodioxane-2-carbonyl)piperazine with p-chloro isocyanate in dichloromethane using triethylamine (TEA) as a base, yielding 72–85% .

- Application: Integrated into chitosan-silver nanoparticles (P1C-Tit*CAgNPs) for anti-inflammatory and anti-hemolytic applications .

Analog 2 : N-(4-Chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (CAS: 371.94 g/mol)

- Structure : Features a propenylphenyl substituent instead of furan-2-carbonyl.

Analog 3 : 4-(Furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

- Structure : Substitutes the 4-chlorophenyl group with a phenylethylamine moiety.

- Synthesis: Not explicitly detailed but likely follows similar carbothioamide coupling strategies .

Key Observations:

- Anti-Inflammatory Activity: Analog 1 demonstrated efficacy in reducing inflammation via nanoparticle formulations, suggesting that the 4-chlorophenyl-carbothioamide scaffold is critical for targeting inflammatory pathways .

- Lipophilicity : Propenylphenyl (Analog 2) and trifluoromethylphenyl () substituents increase molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration .

- Spectral Data: Analogs with electron-withdrawing groups (e.g., -NO₂ in ) show distinct ¹H NMR shifts, such as aromatic protons at δ 7.8–8.1 ppm .

Structure-Activity Relationships (SAR)

- Furan vs. Benzodioxine : The benzodioxine group in Analog 1 provides rigidity and electron-richness, enhancing binding to inflammatory targets like phospholipase A2 (PLA2) . In contrast, furan-2-carbonyl may offer improved metabolic stability due to reduced oxidative susceptibility.

- Chlorophenyl Position : The para-chloro substituent on the phenyl ring is conserved across analogs, indicating its role in hydrophobic interactions and target affinity .

Biological Activity

N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant studies and findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H16ClN3O2S

- Molecular Weight : 353.9 g/mol

- Purity : Typically around 95%

The structure comprises a piperazine ring, which is known for its pharmacological versatility, and a furan-2-carbonyl moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various piperazine derivatives, including this compound.

Case Studies

- In Vitro Studies :

- Mechanism of Action :

Antibacterial Activity

The piperazine-1-carbothioamide core has been identified as a pharmacophore in various antibacterial agents.

Research Findings

- Broad-Spectrum Activity :

- Structure-Activity Relationship (SAR) :

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Experimental Evidence

- In Vivo Models :

-

Potential Applications :

- Given its dual role in combating inflammation and cancer, further research is warranted to explore its therapeutic potential in diseases where both inflammation and cancer are prevalent.

Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the piperazine core by reacting 4-chloroaniline with a furan-2-carbonyl chloride derivative under basic conditions (e.g., triethylamine in THF) .

- Step 2 : Introduction of the carbothioamide group via reaction with carbon disulfide or thioacetic acid.

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is employed to isolate intermediates and final products. Purity is confirmed via NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions on the piperazine ring and furan moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHClNOS, theoretical MW: 348.05 g/mol) .

- HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. What preliminary biological activities have been reported for structurally similar piperazine-carbothioamide derivatives?

| Activity Type | Observed Effect (Similar Compounds) | Reference |

|---|---|---|

| Anticancer | Cytotoxicity via PHGDH inhibition (IC: ~3.7 μM) | |

| Antimicrobial | Growth inhibition of S. aureus (MIC: 8–16 μg/mL) | |

| Anti-inflammatory | Reduced IL-6 production in macrophage models |

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common bottlenecks?

- Optimization Strategies :

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Bottlenecks :

- Low yields (~26%) in carbothioamide formation due to side reactions; mitigated by strict temperature control (0–5°C) .

- Contaminants from incomplete coupling steps require iterative column chromatography .

Q. How do structural modifications (e.g., halogen substitution, carbonyl vs. thiocarbonyl groups) impact biological activity?

- Halogen Effects : Chlorophenyl groups enhance lipophilicity, improving membrane permeability (logP: 3.2 vs. 2.5 for non-halogenated analogs) .

- Thiocarbonyl vs. Carbonyl : Thiocarbonyl derivatives show 10-fold higher enzyme inhibition (e.g., PHGDH) due to stronger hydrogen bonding with catalytic residues .

- Data Contradiction : Fluorinated analogs exhibit reduced cytotoxicity in some cancer lines (e.g., HeLa), suggesting target specificity varies with electronic effects .

Q. What computational methods are used to predict target interactions, and how do they align with experimental data?

- Molecular Docking : AutoDock Vina simulations predict binding to PHGDH’s NAD-binding pocket (binding energy: −9.2 kcal/mol) .

- MD Simulations : 100-ns trajectories reveal stable interactions between the furan carbonyl and Arg239 residue, validated by mutagenesis studies .

- Discrepancies : Docking may overestimate affinity for hydrophobic pockets; experimental IC values are often 2–3× higher than predicted .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Case Study : Solubility in PEG 400/water mixtures varies nonlinearly with temperature (298–338 K). Use Hansen solubility parameters (δ, δ, δ) to model cosolvent effects .

- Mitigation : Pre-formulation studies with differential scanning calorimetry (DSC) identify polymorphic forms affecting solubility .

Methodological Guidance

8. Designing dose-response experiments for cytotoxicity assessment:

- Cell Lines : Use PHGDH-dependent cancers (e.g., MDA-MB-468) vs. PHGDH-independent controls .

- Protocol :

- Treat cells with 0.1–100 μM compound for 72 hrs.

- Measure viability via MTT assay.

- Calculate IC using nonlinear regression (GraphPad Prism).

- Controls : Include cisplatin (positive control) and DMSO (vehicle control) .

9. Best practices for stability studies under physiological conditions:

- Conditions : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hrs .

- Analysis : Monitor degradation via LC-MS; >90% stability in PBS indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.